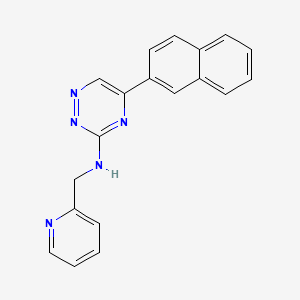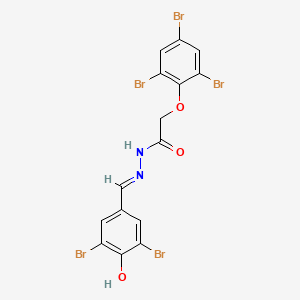![molecular formula C18H17NO2S B6091823 5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6091823.png)
5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione, also known as PTM or PTM-A, is a synthetic compound that has gained significant attention in recent years for its potential applications in scientific research. This compound is a member of the class of cyclohexanediones and contains a thienylmethylamino group, which gives it unique properties that make it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione-A is not fully understood, but it is believed to involve the inhibition of enzyme activity through a covalent modification of the target protein. Specifically, this compound-A contains a Michael acceptor group that can react with the active site of enzymes, leading to irreversible inhibition. This mechanism of action is similar to that of other compounds that contain Michael acceptor groups, such as natural products like curcumin and synthetic compounds like maleimides.
Biochemical and Physiological Effects:
This compound-A has been shown to have a range of biochemical and physiological effects, including the inhibition of HDAC and DNMT activity, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways. Additionally, this compound-A has been shown to have anti-inflammatory effects and to be neuroprotective in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione-A is its potency and specificity as an inhibitor of enzymes involved in gene regulation and signaling pathways. Additionally, this compound-A is relatively easy to synthesize and purify, making it a valuable tool for scientific research. However, one limitation of this compound-A is its potential toxicity, which can limit its use in certain experiments. Additionally, the irreversible nature of its inhibition of enzymes can make it difficult to study the kinetics of enzyme activity.
Future Directions
There are several future directions for research on 5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione-A, including the development of more potent and specific inhibitors of HDAC and DNMT activity, the study of its effects on other signaling pathways, and the investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Additionally, the use of this compound-A as a tool for studying protein-protein interactions and other biological processes is an area of active research.
Synthesis Methods
The synthesis of 5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione-A is a multi-step process that involves the reaction of 2-thienylmethylamine with 5-phenyl-1,3-cyclohexanedione in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
5-phenyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione-A has been used extensively in scientific research to study a range of biological processes, including protein-protein interactions, enzyme activity, and gene expression. It has been shown to be a potent inhibitor of several enzymes, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are involved in the regulation of gene expression. Additionally, this compound-A has been used to study the role of protein-protein interactions in various signaling pathways, including the Wnt signaling pathway.
Properties
IUPAC Name |
3-hydroxy-5-phenyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c20-17-9-14(13-5-2-1-3-6-13)10-18(21)16(17)12-19-11-15-7-4-8-22-15/h1-8,12,14,20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBRCUMVUQHDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6091741.png)
![ethyl 4-(3-[2-(3,4-diethoxyphenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B6091747.png)


![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(4-hydroxy-1-piperidinyl)-N-methylacetamide](/img/structure/B6091787.png)
![ethyl 1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6091799.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4-piperidinol](/img/structure/B6091807.png)
![3-[(cycloheptylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6091812.png)

![2-{1-(3-phenylpropyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6091830.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B6091834.png)
![N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide](/img/structure/B6091840.png)
![N-(2-chlorophenyl)-3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanamide](/img/structure/B6091841.png)

